molecular formula C11H20O5 B12544665 3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid CAS No. 143140-79-8

3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid

Cat. No.: B12544665
CAS No.: 143140-79-8
M. Wt: 232.27 g/mol
InChI Key: ADZOBCFXRHOKPS-UHFFFAOYSA-N
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Description

3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid is an organic compound with the molecular formula C10H18O5. This compound is characterized by its unique structure, which includes a methoxyethoxy group and a methylidenehexanoic acid backbone. It is a versatile compound used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid typically involves the reaction of 2-methylidenehexanoic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product’s formation. The general reaction scheme can be represented as follows:

[ \text{2-methylidenehexanoic acid} + \text{2-methoxyethanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, distillation, and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The methylidenehexanoic acid backbone provides structural stability and contributes to the compound’s overall properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethoxy)ethoxy acetic acid
  • 2-(2-Methoxyethoxy)acetic acid
  • 3,6,9-Trioxaundecanedioic acid

Uniqueness

3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid stands out due to its unique combination of functional groups, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

143140-79-8

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

3-(2-methoxyethoxymethoxy)-2-methylidenehexanoic acid

InChI

InChI=1S/C11H20O5/c1-4-5-10(9(2)11(12)13)16-8-15-7-6-14-3/h10H,2,4-8H2,1,3H3,(H,12,13)

InChI Key

ADZOBCFXRHOKPS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=C)C(=O)O)OCOCCOC

Origin of Product

United States

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